3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol
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Overview
Description
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The compound this compound is characterized by the presence of a benzimidazole ring substituted with a benzyl group and a bromine atom, along with a propanol side chain.
Preparation Methods
The synthesis of 3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction using propanol and a suitable catalyst.
Chemical Reactions Analysis
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity . The bromine atom and benzyl group enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol include:
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol: Lacks the bromine atom, resulting in different biological activity and reactivity.
3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ol: Contains multiple bromine atoms, which can significantly alter its chemical properties and biological effects.
3-(4,5,6,7-Tetrabromo-2H-1,2,3-benzotriazol-2-yl)propan-1-ol: A benzotriazole derivative with similar structural features but different pharmacological profiles.
Properties
CAS No. |
649721-63-1 |
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Molecular Formula |
C17H17BrN2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-(1-benzyl-6-bromobenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c18-14-8-9-15-16(11-14)20(17(19-15)7-4-10-21)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,21H,4,7,10,12H2 |
InChI Key |
QLOWQQQEVMEOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)N=C2CCCO |
Origin of Product |
United States |
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